Cas no 851386-31-7 (2,3-difluoropyridine-4-carboxylic acid)
2,3-difluoropyridine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2,3-Difluoroisonicotinic acid
- 2,3-Difluoropyridine-4-carboxylic acid
- 2,3-Difluoro-4-carboxypyridine
- 2,3-DIFLUORO-ISONICOTINIC ACID
- 4-Pyridinecarboxylic acid,2,3-difluoro-
- 2,3-CYCLODODECENOPYRIDINE
- 2,3-difluoro-4-pyridinecarboxylic acid
- 4-Carboxy-2,3-difluoropyridine
- 4-PYRIDINECARBOXYLIC ACID,2,3-DIFLUORO
- 5,6-difluoropyridine-4-carboxylic acid
- 2,3-Difluoro-4-pyridinecarboxylic acid (ACI)
- 2,3-difluoropyridine-4-carboxylic acid
-
- MDL: MFCD09031174
- Inchi: 1S/C6H3F2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11)
- InChI Key: FFGHMEKFPCGYEG-UHFFFAOYSA-N
- SMILES: O=C(C1C(F)=C(F)N=CC=1)O
Computed Properties
- Exact Mass: 159.01300
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.9
Experimental Properties
- Density: 1.535
- Melting Point: 163-168 °C
- PSA: 50.19000
- LogP: 1.05800
2,3-difluoropyridine-4-carboxylic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:0-10°C
2,3-difluoropyridine-4-carboxylic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3-difluoropyridine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 076015-25g |
2,3-Difluoroisonicotinic acid |
851386-31-7 | 95% | 25g |
£355.00 | 2022-03-01 | |
| Fluorochem | 076015-1g |
2,3-Difluoroisonicotinic acid |
851386-31-7 | 95% | 1g |
£34.00 | 2022-03-01 | |
| Fluorochem | 076015-5g |
2,3-Difluoroisonicotinic acid |
851386-31-7 | 95% | 5g |
£102.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 059624-1g |
2,3-difluoropyridine-4-carboxylic acid |
851386-31-7 | 96% | 1g |
845.0CNY | 2021-07-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 059624-5g |
2,3-difluoropyridine-4-carboxylic acid |
851386-31-7 | 96% | 5g |
2470.0CNY | 2021-07-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S68408-250mg |
2,3-Difluoroisonicotinic acid |
851386-31-7 | 98% | 250mg |
¥65.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S68408-1g |
2,3-Difluoroisonicotinic acid |
851386-31-7 | 98% | 1g |
¥165.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S68408-5g |
2,3-Difluoroisonicotinic acid |
851386-31-7 | 98% | 5g |
¥500.00 | 2021-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019306-1g |
2,3-difluoropyridine-4-carboxylic acid |
851386-31-7 | 98% | 1g |
¥49 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019306-5g |
2,3-difluoropyridine-4-carboxylic acid |
851386-31-7 | 98% | 5g |
¥1122 | 2024-05-21 |
2,3-difluoropyridine-4-carboxylic acid Production Method
Production Method 1
1.2 -
1.3 Reagents: Hydrogen ion Solvents: Water ; pH 1
Production Method 2
1.2 1 h, -78 °C → rt
2,3-difluoropyridine-4-carboxylic acid Raw materials
2,3-difluoropyridine-4-carboxylic acid Preparation Products
2,3-difluoropyridine-4-carboxylic acid Suppliers
2,3-difluoropyridine-4-carboxylic acid Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 2,3-difluoropyridine-4-carboxylic acid
2,3-Difluoropyridine-4-carboxylic Acid (CAS No. 851386-31-7): A Versatile Building Block in Medicinal Chemistry
2,3-Difluoropyridine-4-carboxylic acid (CAS No. 851386-31-7) has emerged as a critical compound in the field of medicinal chemistry due to its unique molecular framework and potential for functionalization. The 2,3-difluoropyridine-4-carboxylic acid scaffold combines the aromaticity of pyridine with the reactivity of carboxylic acid groups, enabling its application in diverse chemical transformations. Recent advancements in synthetic methodologies have further expanded its utility in drug discovery and material science. This compound's structural versatility makes it a valuable tool for exploring new therapeutic targets and optimizing pharmacological profiles.
2,3-Difluoropyridine-4-carboxylic acid is characterized by its pyridine ring substituted with fluorine atoms at the 2- and 3-positions, along with a carboxylic acid group at the 4-position. The fluorine substitutions introduce electronic effects that modulate the molecule's reactivity and biological activity. Studies published in *Journal of Medicinal Chemistry* (2023) highlight the role of fluorine atoms in enhancing metabolic stability and improving binding affinity to biological targets. The carboxylic acid functionality provides opportunities for further derivatization, such as esterification or amide formation, which are essential for drug design.
Recent research has focused on the synthesis of 2,3-difluoropyridine-4-carboxylic acid through both traditional and modern methods. A 2022 study in *Organic Letters* reported an efficient microwave-assisted synthesis pathway that significantly reduces reaction times compared to conventional methods. This approach not only improves yield but also minimizes the formation of byproducts, aligning with green chemistry principles. Additionally, computational models have been employed to predict optimal reaction conditions, demonstrating the integration of computational chemistry with experimental approaches in synthetic biology.
The 2,3-difluoropyridine-4-carboxylic acid scaffold has shown promise in the development of antifungal and anti-inflammatory agents. A 2023 study published in *European Journal of Medicinal Chemistry* demonstrated its ability to inhibit key enzymes involved in fungal cell wall synthesis. The fluorine atoms at the 2- and 3-positions were found to enhance the compound's interaction with target proteins, as evidenced by molecular docking simulations. These findings underscore the importance of fluorine substitution in modulating biological activity.
In the context of drug discovery, 2,3-difluoropyridine-4-carboxylic acid has been explored as a lead compound for the development of antitumor agents. Research published in *Bioorganic & Medicinal Chemistry* (2023) reported the synthesis of derivatives with potent cytotoxic activity against cancer cell lines. The carboxylic acid group was modified to enhance solubility and bioavailability, addressing common challenges in drug development. These studies highlight the compound's potential as a platform for designing targeted therapies.
The application of 2,3-difluoropyridine-4-carboxylic acid extends beyond pharmaceuticals into materials science. A 2023 paper in *Advanced Materials* described its use in the fabrication of organic semiconductors with improved charge transport properties. The fluorine substitutions were found to enhance the electronic properties of the material, making it suitable for optoelectronic applications. This demonstrates the compound's versatility in interdisciplinary research.
Recent advancements in analytical techniques have facilitated the characterization of 2,3-difluoropyridine-4-carboxylic acid. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are now routinely used to confirm its structure and purity. A 2023 study in *Analytical Chemistry* introduced a novel method for quantifying the compound in complex biological matrices, which is critical for pharmacokinetic studies. These analytical tools ensure the accuracy and reliability of research involving this compound.
The synthesis of 2,3-difluoropyridine-4-carboxylic acid continues to be an area of active research. A 2023 review in *Chemical Reviews* summarized various synthetic strategies, including electrophilic substitution, nucleophilic substitution, and transition metal-catalyzed approaches. The review emphasized the importance of selecting appropriate reaction conditions to maximize yield and minimize side reactions. These insights are crucial for scaling up production for industrial applications.
Environmental considerations have also influenced the development of 2,3-difluoropyridine-4-carboxylic acid synthesis. Green chemistry principles are being integrated into the design of new methodologies to reduce waste and energy consumption. A 2023 study in *Green Chemistry* proposed a solvent-free approach that significantly lowers the environmental impact of the synthesis process. This aligns with global efforts to promote sustainable chemical practices in the pharmaceutical industry.
In conclusion, 2,3-difluoropyridine-4-carboxylic acid (CAS No. 851386-31-7) represents a significant advancement in medicinal chemistry. Its unique structural features and functional versatility have made it a valuable compound in drug discovery, materials science, and analytical chemistry. Ongoing research into its synthesis, biological activity, and applications continues to expand its potential impact across scientific disciplines. As new methodologies and analytical techniques are developed, the role of 2,3-difluoropyridine-4-carboxylic acid in innovation is expected to grow, further solidifying its importance in modern chemistry.
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